molecular formula C25H27N3O2S B2375047 2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 369398-35-6

2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No. B2375047
M. Wt: 433.57
InChI Key: ZACJNULGMWOYKF-UHFFFAOYSA-N
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Description

2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Substituted Pyridines : The synthesis of 3-cyano-5-ethoxycarbonyl-4-isobutyl-6-methyl-3,4-dihydropyridine-2(1H)-thione is a foundational step in the formation of substituted 1,4-dihydropyridin-2-yl sulfides, which is integral to the development of compounds like 2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide (Krivokolysko, Dyachenko, & Litvinov, 1999).

  • Antimicrobial Applications : Research has highlighted the synthesis of various heterocycles incorporating sulfamoyl moiety using similar compounds, indicating potential antimicrobial applications. These heterocyclic derivatives, including 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, have shown promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).

  • Anticancer Research : The synthesis of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has been explored for anticancer activity. These compounds demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting the potential for the development of anticancer drugs (Horishny, Arshad, & Matiychuk, 2021).

  • Antimicrobial Properties of Phenyl Azetidines : The reaction of similar cyanoacetamides with various agents to form substituted phenyl azetidines, which have been screened for antimicrobial activity, indicates the potential for developing new antimicrobial agents (Doraswamy & Ramana, 2013).

  • Anticonvulsant Agents : Synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, using cyanoacetamides, has led to the development of compounds with significant anticonvulsant activity. This includes derivatives like 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide (Farag et al., 2012).

  • Antimicrobial and Hemolytic Agents : The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has shown promising antimicrobial activity against various microbial species, with potential applications in the development of antimicrobial and hemolytic agents (Rehman et al., 2016).

  • Coordination Complexes and Antioxidant Activity : Novel coordination complexes constructed from pyrazole-acetamide derivatives, similar to the compound , have demonstrated significant antioxidant activity. This underscores the potential for developing novel antioxidant agents (Chkirate et al., 2019).

  • Thiazolidinone and Thiophene Derivatives with Antimicrobial Activity : The synthesis of 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide and its derivatives, including thiazolidinone and thiophene, have shown notable antimicrobial activities, indicating a scope for pharmaceutical applications (Gouda et al., 2010).

  • Pyridine and Pyridazine Derivatives Synthesis : The reaction of compounds like 2-cyano-N-(4-methylphenyl) acetamide with various reagents to produce pyridine and pyridazine derivatives suggests potential applications in the synthesis of complex heterocyclic compounds (Rady & Barsy, 2006).

  • Crystal Structure Analysis for Drug Development : The analysis of crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides is crucial for understanding molecular conformations and interactions, aiding in drug development (Subasri et al., 2017).

properties

IUPAC Name

2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-4-17-5-11-20(12-6-17)27-24(30)15-31-25-22(14-26)21(13-23(29)28-25)19-9-7-18(8-10-19)16(2)3/h5-12,16,21H,4,13,15H2,1-3H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACJNULGMWOYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

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